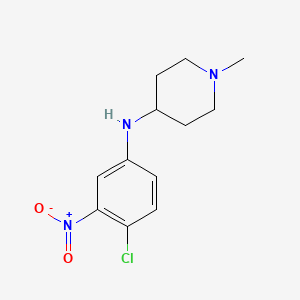![molecular formula C11H11BrN2O B5093391 (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 5988-52-3](/img/structure/B5093391.png)
(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of applications in medicinal chemistry and materials science due to their structural similarity to naturally occurring nucleotides
Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives are structural isosteres of naturally occurring nucleotides , which allows them to interact easily with biopolymers of a living system
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is known that benzimidazole derivatives can interact with biopolymers , which could lead to various biochemical changes
Biochemical Pathways
Given the structural similarity of benzimidazole derivatives to naturally occurring nucleotides , it is plausible that this compound could affect various biochemical pathways
Result of Action
Given the potential for interaction with biopolymers , it is plausible that this compound could have various effects at the molecular and cellular level
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-bromoallyl bromide with benzimidazole derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The bromine atom in the 2-bromoallyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions to form various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other benzimidazole derivatives which are used in various chemical reactions and studies.
Biology: Benzimidazole derivatives are known to interact with biopolymers in living systems, making them useful in biological research for studying enzyme interactions and protein binding.
Medicine: This compound and its derivatives have potential therapeutic applications due to their structural similarity to nucleotides, which allows them to interact with biological targets such as enzymes and receptors.
Industry: In the materials science field, benzimidazole derivatives are used in the development of new materials with specific properties such as fluorescence and conductivity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)methanol include other benzimidazole derivatives such as:
(1-methyl-1H-imidazol-2-yl)methanol: This compound has a similar structure but with a methyl group instead of the 2-bromoallyl group.
Fluorinated (benzo[d]imidazol-2-yl)methanols: These compounds have fluorine atoms on the benzene ring, which can influence their chemical and physical properties.
2-acyl-1H-imidazoles: These derivatives have an acyl group at the 2-position of the imidazole ring and are used in various synthetic applications.
The uniqueness of this compound lies in the presence of the 2-bromoallyl group, which provides additional reactivity and potential for further functionalization compared to other benzimidazole derivatives.
Eigenschaften
IUPAC Name |
[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-8(12)6-14-10-5-3-2-4-9(10)13-11(14)7-15/h2-5,15H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOZMEPIPFOUKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C2=CC=CC=C2N=C1CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387072 |
Source


|
| Record name | F0469-0028 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5988-52-3 |
Source


|
| Record name | F0469-0028 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(tert-butylthio)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5093325.png)

![N-[[3-bromo-4-[(2,6-dichlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1,3-thiazol-2-amine](/img/structure/B5093339.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B5093344.png)
![N-{1-[1-(4-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5093360.png)

![1-[3-[[2-(4-Tert-butylphenyl)quinazolin-4-yl]amino]phenyl]ethanone;hydrochloride](/img/structure/B5093376.png)
![2-[({[(1H-Benzimidazol-2-ylmethyl)sulfanyl]methyl}sulfanyl)methyl]-1H-benzimidazole](/img/structure/B5093388.png)


![(5E)-5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1-(3-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5093409.png)

![propan-2-yl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5093432.png)
